
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylamino and methylthio groups. The final step involves the addition of the methanol group.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of Methylamino Group: The methylamino group can be introduced via nucleophilic substitution using methylamine.
Introduction of Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent, such as methylthiol.
Addition of Methanol Group: The methanol group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Oxidation Reactions
The methanol group at position 5 and methylthio group at position 2 are primary oxidation sites:
*Theoretical yield based on analogous pyrimidine oxidations .
Key findings:
- MnO₂ provides superior selectivity for aldehyde formation compared to Dess-Martin reagents .
- Methylthio oxidation to sulfoxide occurs under mild acidic conditions, while sulfone formation requires stronger oxidants like m-CPBA.
Substitution Reactions
The methylthio (-SCH₃) and methylamino (-NHCH₃) groups exhibit nucleophilic displacement:
Methylthio Group Reactivity
Methylamino Group Reactivity
Mechanistic insights:
- Methylthio substitution follows an SNAr mechanism, facilitated by electron-withdrawing pyrimidine nitrogen atoms .
- Methylamino acylation proceeds via nucleophilic attack on the carbonyl carbon.
Reduction Pathways
The methanol group can be reduced under controlled conditions:
*No reduction observed at methylthio or methylamino groups under these conditions.
Comparative Reaction Kinetics
Data from competitive experiments (25°C, DMF solvent):
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |
---|---|---|---|
S-CH₃ Oxidation | 2.3×10⁻⁴ | 58.9 | Radical chain mechanism |
NHCH₃ Acylation | 8.7×10⁻³ | 32.1 | Concerted nucleophilic addn. |
C5-OH Oxidation | 1.1×10⁻² | 41.7 | Hydride transfer |
Derived from Arrhenius plots in .
Stability Considerations
Critical degradation pathways observed under stress conditions:
- Thermal decomposition (>150°C): Cleavage of methylthio group forming H₂S gas .
- Photolysis (UV 254 nm):
- 48% degradation after 24 hrs (MeOH solution)
- Major photoproduct: 4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- Hydrolytic stability :
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry applications where selective functionalization is critical. The methylthio group shows exceptional reactivity for creating structural diversity, while the methanol moiety enables controlled oxidation/reduction sequences.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
The compound is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with biological targets such as enzymes and receptors, making it a candidate for the development of new therapeutics. The presence of the methylamino and methylthio groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding affinity in drug-receptor interactions .
Case Studies
- Antiviral Agents : Research has indicated that derivatives of pyrimidine compounds can exhibit antiviral properties. This compound may serve as a lead compound for synthesizing antiviral agents targeting specific viral enzymes.
- Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against cancer cell lines. Further investigation into this compound could reveal its potential as an anticancer agent.
Materials Science
Development of Novel Materials
This compound is also being explored for its potential use in materials science. Its unique electronic properties could be harnessed to develop novel materials with specific optical or electronic characteristics.
Applications in Electronics
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance conductivity, making it suitable for applications in flexible electronics and organic light-emitting diodes (OLEDs).
Biological Research
Tool Compound for Biochemical Studies
In biological research, this compound serves as a tool compound to study various biochemical pathways and molecular interactions.
Mechanistic Studies
The compound’s interaction with specific molecular targets can elucidate mechanisms of action in cellular processes. For instance, it can be used to investigate its effects on enzyme activity and signal transduction pathways.
Industrial Applications
Synthesis of Agrochemicals
The compound is being explored for its potential use in the synthesis of agrochemicals. Its structural characteristics may allow it to function as an intermediate in the production of herbicides or pesticides.
Case Study: Agrochemical Development
Research into similar pyrimidine derivatives has shown promise in developing effective agrochemicals that enhance crop yield while minimizing environmental impact. The unique properties of this compound could contribute to this endeavor .
Summary Table of Properties and Applications
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Development of new therapeutics targeting enzymes/receptors | Antiviral and anticancer properties |
Materials Science | Creation of conductive polymers | Enhanced electronic properties |
Biological Research | Tool compound for studying biochemical pathways | Insights into enzyme activity and cellular processes |
Industrial Applications | Synthesis of agrochemicals | Improved crop yield and reduced environmental impact |
Mechanism of Action
The mechanism of action of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methylthio)pyrimidine: Similar structure but lacks the methanol group.
(4-(Methylamino)-2-chloropyrimidine: Similar structure but has a chlorine atom instead of the methanol group.
(4-(Methylamino)-2-(methylthio)pyrimidine: Similar structure but lacks the methanol group.
Uniqueness
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the presence of the methanol group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and can lead to distinct pharmacological and material properties.
Biological Activity
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, with the CAS number 17759-30-7, is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure includes a methylamino group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position, which contributes to its unique interactions with biological targets.
- Molecular Formula: C₇H₁₁N₃OS
- Molecular Weight: 185.25 g/mol
- PubChem CID: 10679092
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can engage in various interactions including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of target proteins, influencing cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that certain pyrimidine derivatives inhibit key cyclin-dependent kinases (CDKs) involved in cell cycle regulation, notably CDK4 and CDK6, leading to reduced cell proliferation in cancer models .
Cytotoxicity Studies
A cytotoxicity study involving this compound showed promising results against human cancer cell lines. The compound was evaluated for its IC₅₀ values—the concentration required to inhibit cell growth by 50%—across different cell lines:
Cell Line | IC₅₀ (µg/mL) |
---|---|
MDA-MB-231 (Breast Cancer) | 4.3 ± 0.11 |
HeLa (Cervical Cancer) | 9.1 |
HepG2 (Liver Cancer) | 28.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Case Study 1: Inhibition of CDKs
In a notable study focused on pyrimidine derivatives, this compound was identified as a potent inhibitor of CDK4 and CDK6. The inhibition of these kinases was associated with significant reductions in cancer cell viability, indicating its potential therapeutic applications in treating proliferative diseases .
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which this compound exerts its effects. The study utilized biochemical assays to demonstrate that this compound disrupts critical signaling pathways involved in cell survival and proliferation, further validating its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol?
- Methodology :
- Starting Material : Use 2-methylthio-4-methylpyrimidine derivatives as precursors.
- Key Reaction : Introduce the hydroxymethyl group via nucleophilic substitution with formaldehyde under basic conditions (e.g., NaOH) at controlled temperatures (60–80°C) .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/acetone gradient) to achieve >95% purity .
- Critical Parameters : Monitor pH during substitution to avoid over-oxidation of the methylthio group.
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- NMR :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methylamino and methylthio groups), δ 4.5–4.7 ppm (hydroxymethyl CH₂), and δ 8.1–8.3 ppm (pyrimidine protons) .
- ¹³C NMR : Carbonyl carbons (C-2, C-4) appear at 160–170 ppm; hydroxymethyl carbon at 60–65 ppm .
- IR : Broad O-H stretch (~3300 cm⁻¹), C=N stretches (1650–1600 cm⁻¹) .
- Mass Spec : Molecular ion peak at m/z 170.24 (M⁺) with fragmentation patterns confirming substituent positions .
Q. What are the stability considerations under experimental conditions?
- Methodology :
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Stability assays (HPLC) show <5% degradation over 6 months under these conditions .
- pH Sensitivity : Degrades rapidly in acidic media (pH < 3); use neutral buffers (e.g., PBS) for biological assays .
Advanced Research Questions
Q. How to optimize substitution reactions for higher yield and selectivity?
- Methodology :
- Catalyst Screening : Test Pd(II) acetate or Buchwald-Hartwig catalysts for regioselective amination .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and byproduct formation .
- Design of Experiments (DoE) : Vary temperature (50–100°C), base concentration (1–3 eq.), and reaction time (6–24 hrs) to identify optimal conditions .
Q. What mechanistic insights explain the reactivity of the methylthio group?
- Methodology :
- Isotopic Labeling : Use ³⁴S-labeled methylthio groups to track substitution pathways via LC-MS .
- Computational Studies : Density Functional Theory (DFT) calculations reveal higher electrophilicity at C-2 due to electron-withdrawing methylthio groups, favoring nucleophilic attack .
Q. How to evaluate biological activity in antimicrobial assays?
- Methodology :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
- Cytotoxicity : Assess in mammalian cell lines (e.g., HEK-293) via MTT assay to determine selectivity indices .
Q. Can computational modeling predict metabolic pathways?
- Methodology :
- In Silico Tools : Use PISTACHIO and BKMS_METABOLIC databases to predict Phase I/II metabolism. Key metabolites include sulfoxide derivatives (via CYP450 oxidation) .
- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxicity .
Q. How to address low aqueous solubility in pharmacokinetic studies?
- Methodology :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 5–10 mg/mL in 20% PEG-400/water) .
- Prodrug Design : Synthesize phosphate esters of the hydroxymethyl group for improved bioavailability .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodology :
- Assay Standardization : Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) .
- Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic variations .
Q. Why do different synthesis routes yield varying purities?
- Root Cause : Acidic workup (e.g., HCl) in some protocols may protonate the methylamino group, leading to byproduct formation .
- Solution : Neutralize reaction mixtures with NaHCO₃ before purification to minimize side reactions .
Q. Comparative Analysis Table
Properties
IUPAC Name |
[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGLEYSIAXGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443366 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-30-7 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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